

Physical properties of 7-Chloromethyl 17-epidrospirenone solid powder

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Compound of Interest

Compound Name: 7-Chloromethyl 17-epidrospirenone

CAS No.: 932388-89-1

Cat. No.: B583730

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Technical Characterization of 7-Chloromethyl 17-epidrospirenone

Content Type: Technical Guide / Whitepaper Subject: Solid-State Physics, Chemical Stability, and Analytical Profiling of Drospirenone Impurity H Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Specialists[1][2][3]

Executive Summary

7-Chloromethyl 17-epidrospirenone (CAS: 932388-89-1), designated as Impurity H in the European Pharmacopoeia (EP), is a critical process-related impurity and degradation product in the synthesis and storage of Drospirenone.[1][2][3] Chemically defined as a chlorinated derivative where the 6,7-cyclopropane ring has been opened and the 17-spiro lactone configuration inverted, this compound represents a significant challenge in purification due to its structural similarity to the Active Pharmaceutical Ingredient (API).[1][2][3]

This guide provides a definitive technical analysis of its physical properties, formation mechanisms, and detection protocols, serving as a grounding resource for establishing Critical Quality Attributes (CQAs) in drug development.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

Understanding the stereochemical divergence between Drospirenone and this impurity is vital for separation logic.[3]

Attribute	Specification
IUPAC Name	(7S,17R)-7-(Chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid γ -lactone
Common Name	Drospirenone Impurity H; 7-Chloromethyl 17-epidrospirenone
CAS Registry Number	932388-89-1
Molecular Formula	C ₂₄ H ₃₁ ClO ₃
Molecular Weight	402.96 g/mol
Chirality	17-epi: The spiro-lactone ring at C17 is inverted relative to Drospirenone. 7-chloromethyl: The 6,7-cyclopropane ring is absent, replaced by a chloromethyl group at C7.[1][2][3][4][5][6][7][8][9][10][11][12]

Structural Significance

The "17-epi" designation indicates that the lactone ring is oriented in the

-position rather than the naturally occurring

-position found in Drospirenone.[1][2][3] Simultaneously, the presence of the chlorine atom at C7 significantly alters the lipophilicity and crystal packing compared to the parent molecule.

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models essential for process design.

Solid-State Characteristics[1][2][3]

- Appearance: Off-white to pale yellow crystalline powder.[1][2][3]
- Melting Point:178°C (Experimental average). Note: Isomeric forms (e.g., Impurity G) may melt higher (~214°C), making thermal analysis a key discriminator.[1][2][3]
- Crystallinity: Exhibits distinct X-ray Powder Diffraction (XRPD) patterns due to the disruption of the steroid planar packing by the bulky chloromethyl group.[3]

Solubility & Partitioning[1][2][3]

- LogP (Octanol/Water):3.59 (High Lipophilicity).[2][3]
- Solubility Profile:
 - Soluble: Dichloromethane (DCM), Methanol, Acetone.[1][2][3]
 - Slightly Soluble: Ethanol, Isopropanol.[3]
 - Insoluble: Water (< 0.001 mg/mL).[2][3]
- Implication: Reverse-phase chromatography requires high organic modifier concentrations (e.g., >60% Acetonitrile) for elution.[1][2][3]

Thermal & Stability Profile

- Thermal Stability: Susceptible to dehydrohalogenation (loss of HCl) at temperatures >150°C, reverting to unsaturated intermediates.[2][3]
- Hygroscopicity: Low.[3] The hydrophobic chloromethyl and steroid backbone prevent significant moisture uptake.[3]

Formation Mechanism & Control Strategy[1][3][11]

This impurity typically arises from acid-catalyzed degradation or nucleophilic attack during the synthesis of the 6,7-cyclopropane ring.[1][2][3]

Mechanism of Formation[11][13][14][15]

- Ring Opening: In the presence of hydrochloric acid (HCl) or chlorinated solvents under acidic conditions, the 6,7-cyclopropane ring of Drospirenone (or its precursor) undergoes electrophilic ring opening.[1][2][3]
- Epimerization: The acidic environment simultaneously facilitates the keto-enol tautomerization at C17, leading to the inversion of the spiro-lactone ring from the thermodynamically unstable configuration to the stable epimer.[3]



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Figure 1: Acid-catalyzed formation pathway of **7-Chloromethyl 17-epidrospirenone** from Drospirenone.[1][2][3]

Process Control Points

- Avoid Halogenic Acids: Strictly limit the use of HCl or thionyl chloride in late-stage synthesis steps involving the 6,7-cyclopropane moiety.[1][2][3]
- pH Monitoring: Maintain neutral to slightly basic pH during workup to prevent acid-catalyzed epimerization at C17.
- Solvent Selection: Avoid using chlorinated solvents (like DCM) in the presence of Lewis acids, which can generate trace HCl in situ.[2][3]

Analytical Characterization Protocols

Distinguishing Impurity H from other isomers (like Impurity G, the non-epi form) requires specific analytical rigor.[2][3]

High-Performance Liquid Chromatography (HPLC)

Methodology: Reverse-Phase LC (RP-HPLC) is the gold standard for quantification.[1][2][3]

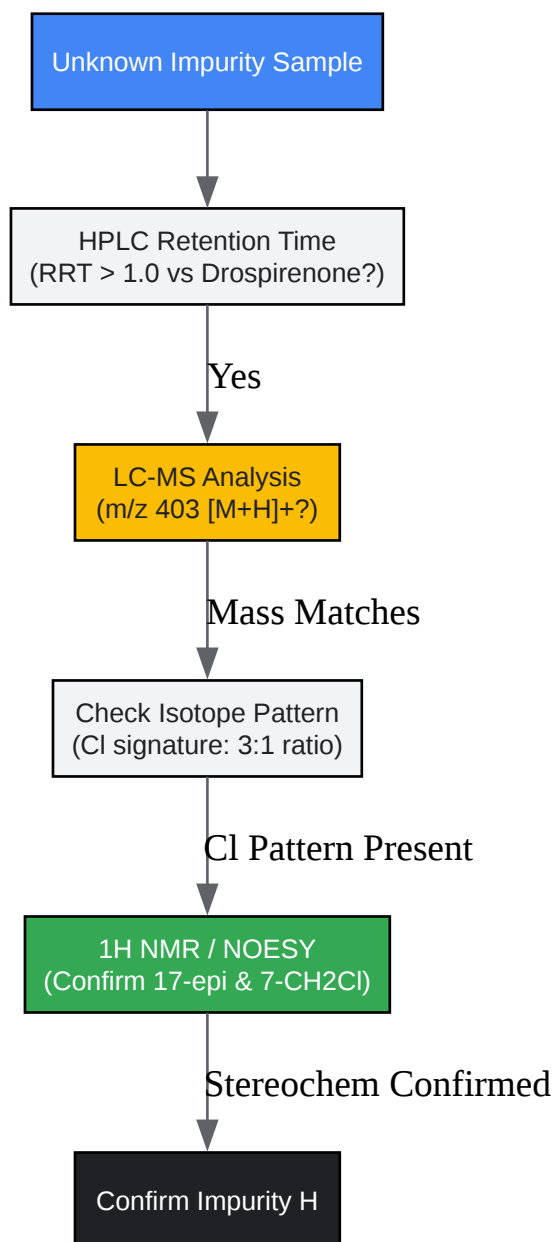
- Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 3 μm particle size (e.g., Waters Symmetry or equivalent).[1][2][3]
- Mobile Phase:
 - Solvent A: Water (pH adjusted to 4.5 with dilute H_3PO_4).[2][3]
 - Solvent B: Acetonitrile.[3][5]
 - Gradient: 40% B to 80% B over 30 minutes.[3]
- Detection: UV at 245 nm (characteristic enone absorption).[2][3]
- Retention Logic: Impurity H is more lipophilic than Drospirenone due to the chlorine atom and will elute after the main API peak.[3]

Nuclear Magnetic Resonance (NMR)

NMR is the only definitive method to confirm the stereochemistry.[3]

- ^1H NMR (500 MHz, CDCl_3):
 - Chloromethyl Group: Look for a doublet of doublets (dd) around 3.5 - 4.0 ppm corresponding to the $-\text{CH}_2\text{Cl}$ protons.[1][2][3]
 - 17-Epi Shift: The protons on the lactone ring will show distinct chemical shift differences compared to Drospirenone.[2][3] The C21 protons typically shift upfield due to the magnetic anisotropy of the inverted ring.

Characterization Decision Tree[2][3]



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Figure 2: Analytical workflow for the identification and confirmation of Impurity H.

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